顺式依托泊苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

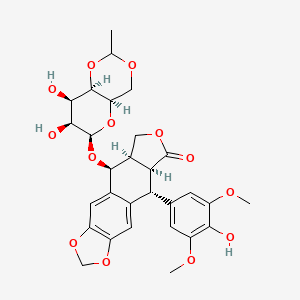

cis-Etoposide: is a semisynthetic derivative of podophyllotoxin, a compound extracted from the roots and rhizomes of Mayapple plants. It is widely used as an anti-tumor agent, particularly in the treatment of small-cell lung cancer and testicular cancer. cis-Etoposide works by inhibiting the enzyme DNA topoisomerase II, which is essential for DNA replication and cell division .

科学研究应用

cis-Etoposide has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the mechanisms of DNA topoisomerase II inhibition.

Biology: Researchers use it to investigate the cellular processes involved in DNA replication and repair.

Medicine: It is a critical component of chemotherapy regimens for various cancers, including small-cell lung cancer and testicular cancer.

Industry: cis-Etoposide is used in the pharmaceutical industry for the development of new anti-cancer drugs.

作用机制

Target of Action

cis-Etoposide, also known as Etoposide Impurity B, primarily targets DNA topoisomerase II , an enzyme that plays a crucial role in DNA replication and repair . This enzyme helps in maintaining the topological states of DNA by inducing transient breaks and subsequent re-ligation of the DNA strands .

Mode of Action

cis-Etoposide interacts with its target, DNA topoisomerase II, by forming a complex with it . This complex induces breaks in double-stranded DNA and prevents repair by binding to topoisomerase II . The drug’s interaction with its target leads to the accumulation of DNA breaks, which prevents the entry of cells into the mitotic phase of cell division, leading to cell death .

Biochemical Pathways

cis-Etoposide affects the biochemical pathway involving DNA synthesis and cell cycle progression . By inhibiting topoisomerase II, it causes DNA strand breaks, which in turn delay the transit of cells through the S phase and arrest cells in the late S or early G2 phase . This disruption in the cell cycle leads to apoptosis, or programmed cell death .

Result of Action

The primary result of cis-Etoposide’s action is the induction of cell death or apoptosis . By causing DNA strand breaks and disrupting the cell cycle, cis-Etoposide effectively eliminates cancer cells. This makes it a valuable tool in the treatment of various types of cancer, including small cell lung cancer and testicular tumors .

Action Environment

The action, efficacy, and stability of cis-Etoposide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. When used in combination with other chemotherapy drugs like cisplatin, cis-Etoposide has been shown to have synergistic antiproliferative effects . Additionally, patient-specific factors such as body mass index (BMI) can also influence the drug’s action. For example, patients who are overweight and obese have been found to benefit more from certain chemotherapy regimens . .

生化分析

Biochemical Properties

cis-Etoposide plays a significant role in biochemical reactions. It interacts with the nuclear enzyme TOP2A, which is involved in regulating DNA topology through a double-strand passage mechanism . The interaction between cis-Etoposide and TOP2A is crucial for its function.

Cellular Effects

cis-Etoposide has profound effects on various types of cells and cellular processes. It influences cell function by targeting TOP2A, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of cis-Etoposide involves its binding to the active site between the ends of cleaved DNA, preventing the enzyme from ligating the DNA . This interaction exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-Etoposide involves multiple steps, starting from podophyllotoxinThe reaction conditions typically involve the use of strong acids or bases and organic solvents .

Industrial Production Methods: In industrial settings, cis-Etoposide is produced through a series of chemical reactions that are optimized for large-scale production. The process involves the extraction of podophyllotoxin, followed by chemical modifications to introduce the necessary functional groups. The final product is purified using techniques such as crystallization and chromatography .

化学反应分析

Types of Reactions: cis-Etoposide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and deactivation in the body .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide.

Major Products: The major products formed from these reactions include various metabolites that are either active or inactive forms of the drug. These metabolites are crucial for the drug’s pharmacokinetics and pharmacodynamics .

相似化合物的比较

Carboplatin: Another platinum-based chemotherapeutic agent used in combination with etoposide for treating small-cell lung cancer.

Uniqueness: cis-Etoposide is unique in its ability to specifically target DNA topoisomerase II, making it highly effective in treating cancers that are resistant to other forms of chemotherapy. Its mechanism of action and metabolic profile distinguish it from other chemotherapeutic agents .

属性

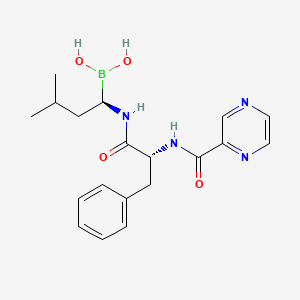

IUPAC Name |

(5S,5aR,8aS,9R)-5-[[(4aR,6R,7S,8R,8aR)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11?,15-,20+,21+,22+,24+,25-,26+,27-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJPUSNTGOMMGY-KOUFYDGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1OC[C@@H]2[C@H](O1)[C@@H]([C@@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes Cisplatin and Etoposide a relevant treatment option for specific types of lung cancer?

A1: Both Cisplatin and Etoposide are chemotherapeutic agents that have shown efficacy in treating certain lung cancers. Research indicates that a combination of chemotherapy and radiation therapy followed by surgery is a viable treatment approach for stage IIIA(N2) non-small cell lung cancer (NSCLC) []. Furthermore, clinical trials like JCOG 9511 and SWOG 0124 have investigated the efficacy of Cisplatin combined with either Etoposide or Irinotecan in extensive-stage small cell lung cancer (ES-SCLC) [, ].

Q2: Are there specific patient characteristics that influence treatment outcomes for Cisplatin and Etoposide-based therapies?

A3: Yes, research suggests that patient characteristics play a role in treatment outcomes. For instance, in a study exploring long-term survival after induction chemotherapy with Cisplatin/Paclitaxel followed by chemo-radiation and surgery, histological subtype and age emerged as significant factors []. Specifically, patients with adenocarcinoma and older patients showed poorer prognoses compared to other subtypes and younger patients, even with trimodality therapy [].

Q3: What are the ongoing research efforts to optimize treatment strategies involving Cisplatin and Etoposide?

A3: Current research aims to personalize therapies based on individual patient characteristics and tumor profiles. This includes:

- Pharmacogenomic analysis: Identifying genetic variations that influence drug metabolism and toxicity to tailor treatment regimens [, ].

- Biomarker discovery: Exploring potential biomarkers to predict treatment response and identify patients who would benefit most from specific therapies [].

- Optimization of treatment protocols: Investigating different chemotherapy combinations, radiation doses, and surgical approaches to improve survival rates and minimize toxicity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

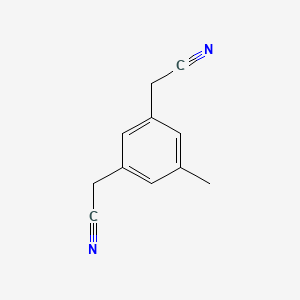

![2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)](/img/structure/B601021.png)

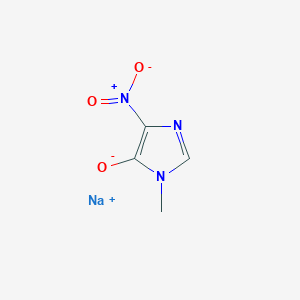

![4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid](/img/structure/B601034.png)